molecular formula C16H13FN2O2 B14942486 4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione

4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B14942486
M. Wt: 284.28 g/mol
InChI Key: BPZDMVPJJAABOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a piperidine-2,6-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine-2,6-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and amines.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine core.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with the piperidine core in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(4-Bromophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione: Similar structure but with a bromine atom instead of a fluorine atom.

    4-(4-Methylphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 4-(4-Fluorophenyl)-1-(pyridin-2-yl)piperidine-2,6-dione lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-pyridin-2-ylpiperidine-2,6-dione

InChI

InChI=1S/C16H13FN2O2/c17-13-6-4-11(5-7-13)12-9-15(20)19(16(21)10-12)14-3-1-2-8-18-14/h1-8,12H,9-10H2

InChI Key

BPZDMVPJJAABOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)N(C1=O)C2=CC=CC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.